molecular formula C5H7N3O B13546807 2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine CAS No. 1515268-13-9

2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine

Cat. No.: B13546807
CAS No.: 1515268-13-9
M. Wt: 125.13 g/mol
InChI Key: QLUQXGGDVMPTPH-UHFFFAOYSA-N
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Description

2,6-Dihydro-4H-furo[3,4-c]pyrazol-3-amine is a bicyclic heterocyclic compound featuring a fused furan (oxygen-containing) and pyrazole ring system. The amine group at position 3 and partial saturation (2,6-dihydro) contribute to its unique electronic and steric properties.

Properties

CAS No.

1515268-13-9

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4,6-dihydro-1H-furo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C5H7N3O/c6-5-3-1-9-2-4(3)7-8-5/h1-2H2,(H3,6,7,8)

InChI Key

QLUQXGGDVMPTPH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)NN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems . Techniques such as ultrasound and microwave-assisted reactions can also be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Thieno[3,4-c]pyrazol-3-amine Derivatives

Key Example :

  • 2-(4-Fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine Structure: Replaces the furan oxygen with sulfur (thiophene ring). Properties: Higher lipophilicity (XLogP3 ~2.2) compared to furo analogs due to sulfur’s lower electronegativity . Bioactivity: Thieno analogs are explored as glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer’s disease, leveraging hydrogen bonding with hinge regions of enzymes .

Synthesis: Typically involves cyclization of carbonitrile precursors with arylhydrazines in ethanol or methanol under reflux .

Parameter Furo[3,4-c]pyrazol-3-amine Thieno[3,4-c]pyrazol-3-amine
Heteroatom Oxygen Sulfur
XLogP3 (Predicted) ~1.5–2.0* 2.2–3.0
Polar Surface Area (Ų) ~69–75* 69.1
Bioactivity Limited data GSK-3β inhibition

*Estimated based on structural similarity.

Pyrrolo[3,4-c]pyrazol-3-amine Derivatives

Key Example :

  • 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
    • Structure : Replaces furan oxygen with a pyrrole (nitrogen-containing) ring.
    • Properties : Increased basicity due to the nitrogen atom, altering solubility and target interactions. Molecular weight: 124.14 g/mol .
    • Applications : Primarily used as a synthetic intermediate; biological data are sparse.

Substituted Furo/Thieno Analogs

Key Examples :

2-Phenyl-2H,4H,6H-furo[3,4-c]pyrazol-3-amine

  • Structure : Phenyl substituent at position 2 enhances aromatic interactions.
  • Properties : Molecular formula C₁₁H₁₁N₃O; higher steric bulk compared to unsubstituted furo analogs .

C4–C5 Fused Pyrazol-3-amines

Key Examples :

  • Tetrahydroindazol-3-amines and pyrazolo[3,4-b]pyridin-3-amines
    • Structure : Additional fused rings (e.g., cyclohexane or pyridine) increase rigidity and modulate pharmacokinetics.
    • Bioactivity : Used in tyrosine kinase inhibitors; derivatization (e.g., Ullmann coupling, acylation) occurs preferentially at N1 or N2 positions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
2,6-Dihydro-4H-furo[3,4-c]pyrazol-3-amine* C₆H₇N₃O 137.14 ~1.8 1 69–75
2-(4-Chlorophenyl)-thieno analog C₁₁H₁₀ClN₃S 251.74 2.2 1 69.1
2-Phenyl-furo analog C₁₁H₁₁N₃O 201.23 ~2.5 1 69–75

Biological Activity

2,6-Dihydro-4H-furo[3,4-c]pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a fused furo and pyrazole ring system. Its molecular formula is C7H8N2OC_7H_8N_2O with a molecular weight of 136.15 g/mol. The compound's unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
IUPAC NameThis compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the pyrazole ring. Various catalysts and solvents may be employed to optimize yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, a study reported an IC50 value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In a comparative study with standard anti-inflammatory drugs like diclofenac, this compound showed comparable efficacy with an IC50 value of around 70 µg/mL .

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. In cell line studies targeting various cancer types (e.g., breast and colon cancer), the compound induced apoptosis and inhibited cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes by competing with arachidonic acid for the active site.
  • Cell Signaling Modulation : It influences pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A study conducted in vitro demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to control groups .
  • Anti-inflammatory Efficacy in Animal Models : In a rat model of arthritis, administration of the compound resulted in reduced paw swelling and joint damage compared to untreated controls .
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased markers of apoptosis .

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